molecular formula C16H18N2O2 B7186699 N-[1-(2-methoxyphenyl)ethyl]-5-methylpyridine-3-carboxamide

N-[1-(2-methoxyphenyl)ethyl]-5-methylpyridine-3-carboxamide

Cat. No.: B7186699
M. Wt: 270.33 g/mol
InChI Key: XHHMUWHOLOBBSW-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)ethyl]-5-methylpyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a pyridine ring substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]-5-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-8-13(10-17-9-11)16(19)18-12(2)14-6-4-5-7-15(14)20-3/h4-10,12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHMUWHOLOBBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)NC(C)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)ethyl]-5-methylpyridine-3-carboxamide typically involves the reaction of 2-methoxyphenylacetic acid with 5-methylpyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)ethyl]-5-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[1-(2-methoxyphenyl)ethyl]-5-methylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)ethyl]-5-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-hydroxyphenyl)ethyl]-5-methylpyridine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-[1-(2-chlorophenyl)ethyl]-5-methylpyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

    N-[1-(2-methylphenyl)ethyl]-5-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-[1-(2-methoxyphenyl)ethyl]-5-methylpyridine-3-carboxamide imparts unique chemical and biological properties to the compound. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

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